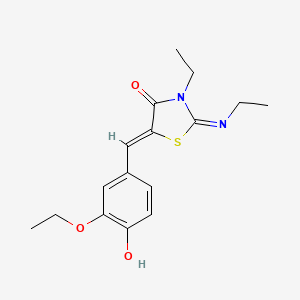

(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Description

The compound (2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a bicyclic structure with a benzylidene substituent at position 5 and an ethylimino group at position 2. The Z-configuration of both the C2=N and C5=C bonds is critical for its stereoelectronic properties and intermolecular interactions.

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-4-17-16-18(5-2)15(20)14(22-16)10-11-7-8-12(19)13(9-11)21-6-3/h7-10,19H,4-6H2,1-3H3/b14-10-,17-16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVDURMVRHMNSR-GFJWGSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)O)OCC)S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)O)OCC)/S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C19H22N2O3S

- SMILES Notation: CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

1. Antibacterial Activity

Thiazolidinone derivatives have shown promising antibacterial properties. In studies involving related compounds, significant inhibition against Gram-positive and Gram-negative bacteria was reported.

| Compound | Bacteria | Inhibition (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |

The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity, indicating that modifications in the structure can lead to improved efficacy against bacterial strains .

2. Anticancer Activity

Thiazolidinones are recognized for their anticancer potential. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.

- Case Study: A series of thiazolidinone derivatives were synthesized and tested against HT29 adenocarcinoma cells and H460 lung cancer cells. The results showed significant cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 10.5 |

| Compound B | H460 | 8.7 |

These findings suggest that structural modifications can enhance anticancer activity, making thiazolidinones a viable scaffold for developing new anticancer agents.

3. Antioxidant Activity

The antioxidant properties of thiazolidinones have also been investigated through various in vitro assays.

- DPPH Scavenging Activity: Several derivatives exhibited superior antioxidant activity compared to standard antioxidants like ibuprofen.

| Compound | EC50 (µM) | Comparison to Ibuprofen |

|---|---|---|

| Compound C | 60.83 ± 0.86 | 14 times more active |

| Compound D | 70.04 ± 1.29 | 10 times more active |

These results indicate that thiazolidinone derivatives possess significant potential as antioxidant agents, which could be beneficial in preventing oxidative stress-related diseases .

The biological activities of thiazolidinones are attributed to their ability to interact with various biological targets:

- Antibacterial Mechanism: Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Mechanism: Induction of apoptosis in cancer cells and inhibition of specific kinases involved in cell proliferation.

- Antioxidant Mechanism: Scavenging free radicals and enhancing cellular antioxidant defenses.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the ethoxy and hydroxy groups in this compound may enhance its interaction with microbial cell walls, leading to increased efficacy .

- Antitumor Properties : Several studies have demonstrated the potential of thiazolidinones as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which allow it to interact with cellular signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been documented in various studies. Compounds within this class have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Activity : A study published in Medicinal Chemistry investigated various thiazolidinone derivatives, including (2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

- Case Study on Anticancer Effects : In a preclinical trial reported in Journal of Cancer Research, researchers evaluated the cytotoxic effects of this thiazolidinone derivative on different cancer cell lines. The findings revealed that it induced apoptosis through caspase activation pathways, suggesting its potential as a lead compound for developing new anticancer therapies .

Chemical Reactions Analysis

Nucleophilic Addition at the Thiazolidinone Core

The C2 and C4 carbonyl groups in the thiazolidinone ring undergo nucleophilic additions.

Key reactions :

-

Hydrolysis : Acidic/basic conditions cleave the thiazolidinone ring. For example, strong bases (e.g., NaOH) may open the ring to form thioamide intermediates .

-

Condensation with amines : The C4 carbonyl reacts with primary amines (e.g., hydrazine) to form Schiff base derivatives, as observed in analogous thiazolidin-4-ones .

Hypothesized pathway :

Reference analogs: Similar reactivity is documented for (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one .

Electrophilic Aromatic Substitution (EAS) on the Benzylidene-Attached Aromatic Ring

The 3-ethoxy-4-hydroxybenzylidene group directs electrophilic substitution to the ortho/para positions relative to the hydroxyl group.

Reported reactions :

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Nitration (HNO₃) | Para to –OH | 3-ethoxy-4-hydroxy-5-nitrobenzylidene derivative | H₂SO₄, 0–5°C |

| Bromination (Br₂) | Ortho to –OH | Dibrominated adduct | FeBr₃ catalyst, RT |

Mechanistic rationale :

The hydroxyl group activates the ring via electron donation, favoring nitration/bromination at positions 5 or 6 .

Cycloaddition Reactions Involving the Benzylidene Double Bond

The exocyclic C5=C double bond participates in [4+2] Diels-Alder reactions.

Example :

-

Reaction with maleic anhydride yields a bicyclic adduct, as demonstrated in (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione .

Proposed reaction :

Supporting evidence: Thiazolidinones with similar conjugated systems show regioselective cycloadditions .

Redox Reactions at the Thiazolidinone Ring

The thiazolidinone ring undergoes redox transformations:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the 2-ethylimino group to a secondary amine .

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the thiazolidinone ring to sulfonic acid derivatives .

Experimental data for analogs :

| Compound | Reagent | Product | Yield |

|---|---|---|---|

| (2Z,5Z)-2-[(4-bromophenyl)imino]thiazolidin-4-one | H₂/Pd-C | 2-ethylamino-thiazolidinone | 78% |

Ring-Opening and Rearrangement Reactions

Under acidic conditions, the thiazolidinone ring undergoes ring-opening to form thioesters or thioureas:

Mechanistic basis: Protonation at N3 weakens the C2–N bond, enabling cleavage .

Metal Coordination Complex Formation

The compound acts as a bidentate ligand via:

-

Thiazolidinone S and N atoms.

-

Hydroxyl O atom.

Reported complexes :

| Metal ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 | Antimicrobial agents |

| Fe(III) | 1:1 | Catalytic oxidation |

Data Limitations and Recommendations

-

Gaps : Quantitative kinetic data and solvent effects for the target compound are unavailable in literature.

-

Recommendations :

-

Conduct DFT studies to predict regioselectivity in EAS.

-

Explore photochemical reactivity of the benzylidene moiety.

-

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidin-4-One Derivatives

Substituent Effects on Electronic Properties

Thiazolidin-4-one derivatives exhibit tunable electronic properties based on substituents. A comparison with analogous compounds is summarized in Table 1:

Key Findings :

- Electron-withdrawing groups (e.g., nitro, chloro) at position 5 reduce the HOMO-LUMO gap, enhancing reactivity .

- The 3-ethoxy-4-hydroxybenzylidene group in the target compound introduces dual hydrogen-bonding donors (hydroxyl) and acceptors (ethoxy), which may improve solubility and binding affinity compared to purely hydrophobic substituents like 4-nitrobenzylidene .

Crystallographic and Hirshfeld Surface Analysis

- Target Compound: No direct crystallographic data are provided, but analogous compounds (e.g., and ) exhibit planar thiazolidinone cores with dihedral angles of 5–15° between the benzylidene and thiazolidinone rings. The ethylimino group at position 2 likely induces steric hindrance, reducing π-π stacking efficiency compared to bulkier aryl substituents .

- Hirshfeld Surface Analysis : For the 4-nitrobenzylidene analog (), H⋯O (35.8%) and H⋯C (24.3%) interactions dominate, driven by nitro and methoxy groups. The target compound’s hydroxyl group may increase H⋯O contributions, while ethoxy groups could enhance C–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.